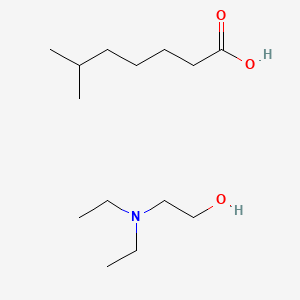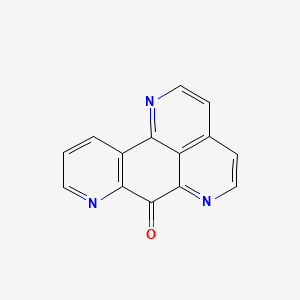
Cytidylyl-(5'.3')-cytidylyl-(5'.3')-uridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cytidylyl-(5’3’)-cytidylyl-(5’3’)-uridine is a nucleotide analog that consists of two cytidine units and one uridine unit linked through phosphodiester bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cytidylyl-(5’.3’)-cytidylyl-(5’.3’)-uridine typically involves the stepwise addition of nucleotide units. The process begins with the protection of hydroxyl groups on the nucleosides to prevent unwanted reactions. The protected nucleosides are then activated using phosphoramidite chemistry, which allows for the formation of phosphodiester bonds between the nucleosides. The final step involves the deprotection of the hydroxyl groups to yield the desired compound.
Industrial Production Methods
Industrial production of Cytidylyl-(5’.3’)-cytidylyl-(5’.3’)-uridine follows similar principles but on a larger scale. Automated synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Cytidylyl-(5’.3’)-cytidylyl-(5’.3’)-uridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like hydroxide ions or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized nucleotides, while reduction may yield reduced nucleotides.
Wissenschaftliche Forschungsanwendungen
Cytidylyl-(5’.3’)-cytidylyl-(5’.3’)-uridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex nucleotide analogs.
Biology: Employed in studies of nucleic acid structure and function.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the production of nucleotide-based products and as a research tool in various industrial applications.
Wirkmechanismus
The mechanism of action of Cytidylyl-(5’.3’)-cytidylyl-(5’.3’)-uridine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound can act as a chain terminator during DNA or RNA synthesis, thereby inhibiting the replication of viruses or the proliferation of cancer cells. The molecular targets and pathways involved include DNA polymerases, RNA polymerases, and other enzymes involved in nucleic acid metabolism.
Vergleich Mit ähnlichen Verbindungen
Cytidylyl-(5’.3’)-cytidylyl-(5’.3’)-uridine can be compared with other nucleotide analogs such as:
- Cytidylyl-(5’.3’)-cytidylyl-(5’.3’)-cytidine
- Uridylyl-(5’.3’)-uridylyl-(5’.3’)-uridine
- Adenylyl-(5’.3’)-adenylyl-(5’.3’)-adenosine
These compounds share similar structures but differ in their specific nucleotide composition. The uniqueness of Cytidylyl-(5’.3’)-cytidylyl-(5’.3’)-uridine lies in its specific combination of cytidine and uridine units, which may confer distinct biological activities and applications.
Eigenschaften
CAS-Nummer |
3275-70-5 |
|---|---|
Molekularformel |
C27H36N8O20P2 |
Molekulargewicht |
854.6 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C27H36N8O20P2/c28-13-1-4-33(25(42)30-13)22-17(39)16(38)11(52-22)8-49-56(45,46)55-21-12(53-24(19(21)41)34-5-2-14(29)31-26(34)43)9-50-57(47,48)54-20-10(7-36)51-23(18(20)40)35-6-3-15(37)32-27(35)44/h1-6,10-12,16-24,36,38-41H,7-9H2,(H,45,46)(H,47,48)(H2,28,30,42)(H2,29,31,43)(H,32,37,44)/t10-,11-,12-,16-,17-,18-,19-,20-,21-,22-,23-,24-/m1/s1 |
InChI-Schlüssel |
XPFZOWKWZLVXSK-GDDMVZOWSA-N |
Isomerische SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=CC(=NC4=O)N)COP(=O)(O)O[C@@H]5[C@H](O[C@H]([C@@H]5O)N6C=CC(=O)NC6=O)CO)O)O |
Kanonische SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=CC(=NC4=O)N)COP(=O)(O)OC5C(OC(C5O)N6C=CC(=O)NC6=O)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















